![molecular formula C9H9BrO2S B2989314 [(4-Bromobenzyl)sulfanyl]acetic acid CAS No. 17742-50-6](/img/structure/B2989314.png)

[(4-Bromobenzyl)sulfanyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

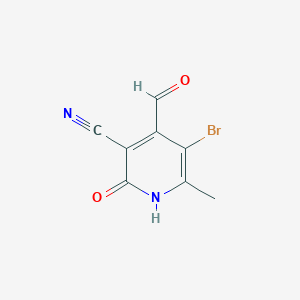

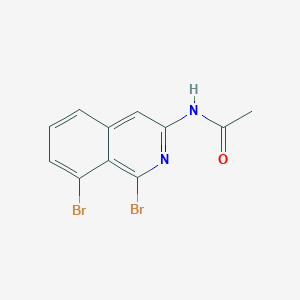

“[(4-Bromobenzyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C9H9BrO2S and a molecular weight of 261.13. It’s a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

The synthesis of compounds similar to “[(4-Bromobenzyl)sulfanyl]acetic acid” has been reported in the literature. For instance, 4-Bromophenylacetic acid was prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method involved condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolyzing the nitrile with sodium hydroxide . A similar approach might be used for the synthesis of “[(4-Bromobenzyl)sulfanyl]acetic acid”.Molecular Structure Analysis

The molecular structure of “[(4-Bromobenzyl)sulfanyl]acetic acid” consists of a bromobenzyl group attached to an acetic acid moiety via a sulfur atom . The presence of the bromine atom and the sulfur linkage may influence the compound’s reactivity and properties.科学的研究の応用

Carbonic Anhydrase Inhibition

One of the significant applications of derivatives similar to [(4-Bromobenzyl)sulfanyl]acetic acid is in the inhibition of carbonic anhydrase, particularly the tumor-associated isozyme IX. These compounds, which include halogenated sulfonamides and aminobenzolamides, have shown potential as antitumor agents due to their ability to selectively inhibit carbonic anhydrase IX, a characteristic different from other isozymes. This detailed study on carbonic anhydrase IX inhibition opens pathways for designing potent and selective inhibitors with implications in cancer therapy (Ilies et al., 2003).

Photodynamic Therapy

Novel sulfanyl porphyrazines, including those with 4-bromobenzyl substituents, have been synthesized and evaluated as sensitizers for photodynamic therapy (PDT). These compounds exhibit unique self-assembly in crystals, interesting optical properties, and significant in vitro photodynamic activity towards cancer cells, especially when incorporated into cationic liposomes. The findings suggest that these sulfanyl porphyrazines, delivered through specific liposomal formulations, could be promising in the photodynamic therapy of cancers (Piskorz et al., 2017).

作用機序

Target of Action

It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .

Mode of Action

This could result in changes to the target’s structure and function .

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The compound’s interactions with its targets could potentially alter cellular processes, leading to changes in cell function or viability .

特性

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCGXYOZVAWYCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Bromobenzyl)sulfanyl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2989231.png)

![3-(2,4-dimethoxyphenyl)-1-(2,4-dimethylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2989243.png)

![5-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2989245.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2989247.png)

![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989251.png)

![2-(8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2989252.png)